An In-depth Technical Guide to 4,6-Dichloro-2,5-diethylpyrimidine
An In-depth Technical Guide to 4,6-Dichloro-2,5-diethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4,6-Dichloro-2,5-diethylpyrimidine, with CAS number 1342422-66-5, is a substituted pyrimidine that holds significant potential as a versatile building block in modern organic synthesis. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic placement of two reactive chlorine atoms at the 4 and 6 positions, coupled with the presence of two ethyl groups, makes this compound a valuable intermediate for the synthesis of a diverse array of more complex molecules, particularly in the pursuit of novel kinase inhibitors and other biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the known and inferred properties, synthesis, reactivity, and potential applications of this compound, designed to empower researchers in their scientific endeavors.
Physicochemical Properties
While specific experimental data for 4,6-Dichloro-2,5-diethylpyrimidine is not extensively documented in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure and comparison with analogous compounds.
| Property | Value | Source |
| CAS Number | 1342422-66-5 | - |
| Molecular Formula | C8H10Cl2N2 | - |
| Molecular Weight | 205.08 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[4] | Inferred |
Synthesis of 4,6-Dichloro-2,5-diethylpyrimidine: A Plausible Approach
A likely synthetic route to 4,6-Dichloro-2,5-diethylpyrimidine involves the chlorination of the corresponding 2,5-diethyl-4,6-dihydroxypyrimidine. This precursor can be synthesized through the condensation of diethylmalonic acid or its ester derivative with a suitable amidine source. The subsequent chlorination is a critical step, often employing reagents like phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent.[5][6]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4,6-Dichloro-2,5-diethylpyrimidine.
Experimental Protocol: Chlorination of 2,5-Diethyl-4,6-dihydroxypyrimidine
This protocol is a generalized procedure based on established methods for the chlorination of dihydroxypyrimidines.[6][7]
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add 2,5-diethyl-4,6-dihydroxypyrimidine (1 equivalent). Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) as both the reagent and solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Reactivity and Mechanistic Insights
The chemical behavior of 4,6-Dichloro-2,5-diethylpyrimidine is primarily dictated by the electron-deficient nature of the pyrimidine ring, which makes the chlorine atoms at the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[1][8] Therefore, the chlorine atoms at the 4 and 6 positions of the target molecule are expected to be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. The presence of the electron-donating ethyl groups at the 2 and 5 positions may slightly modulate this reactivity compared to unsubstituted dichloropyrimidines.
Caption: General SNAr pathway for 4,6-Dichloro-2,5-diethylpyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
Dichloropyrimidines are also excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][9] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, further expanding the synthetic possibilities. The C4 and C6 positions are typically the more reactive sites in these transformations as well.[8]
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum is expected to show a quartet and a triplet for each of the two non-equivalent ethyl groups. The chemical shifts of these signals would be influenced by their positions on the pyrimidine ring.
-
¹³C NMR: The spectrum would display distinct signals for the two carbons of each ethyl group, as well as signals for the pyrimidine ring carbons. The carbons bearing the chlorine atoms (C4 and C6) would likely appear in the range of 160-165 ppm.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms.
Safety and Handling
Specific safety data for 4,6-Dichloro-2,5-diethylpyrimidine is not available. However, based on the data for structurally similar dichloropyrimidines, the following precautions should be taken[10][11]:
-
Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
Applications in Drug Discovery and Development
The 4,6-dichloropyrimidine scaffold is a key component in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for cancer therapy.[2][3] The ability to sequentially substitute the two chlorine atoms allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR). It is anticipated that 4,6-Dichloro-2,5-diethylpyrimidine can serve as a valuable starting material for the development of novel therapeutics.
Conclusion
4,6-Dichloro-2,5-diethylpyrimidine is a promising, albeit not extensively studied, chemical intermediate. Its structural features suggest a high degree of utility in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems relevant to drug discovery. This guide provides a foundational understanding of its properties and reactivity, based on established chemical principles and data from analogous compounds. Further experimental investigation into this molecule is warranted to fully unlock its potential for scientific innovation.
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